molecular formula C8H14N2S B1416303 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine CAS No. 1082478-78-1

2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

Cat. No.: B1416303
CAS No.: 1082478-78-1
M. Wt: 170.28 g/mol
InChI Key: HJWRHDJXXOCCBQ-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound with the CAS Number: 1082478-78-1 . It has a molecular weight of 170.28 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Structurally Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound to 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine, has been utilized as a starting material in various alkylation and ring closure reactions. This leads to a diverse library of compounds, including dithiocarbamates, thioethers, and derivatives like pyrazolines, pyridines, and benzodiazepines. Such compounds have potential applications in pharmaceuticals and chemical industries due to their structural diversity (Roman, 2013).

Security Ink Development

A novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, closely related to this compound, has shown potential as a security ink. Its morphological-dependent fluorochromism, triggered by mechanical force or pH stimuli, makes it a candidate for anti-counterfeiting measures (Lu & Xia, 2016).

Novel 3-(1,3-Thiazol-2-yl)-7,8-dihydroquinoline Synthesis

Efficient methods for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones have been developed. These compounds, derived from 2-dimethylaminomethylidenecyclohexane-1,3-diones, offer new avenues for the development of pharmaceuticals and other biologically active compounds (Dzhavakhishvili et al., 2008).

Crystallography and Molecular Packing

A study involving the structural analysis of 4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate, a compound structurally similar to this compound, sheds light on the molecular packing and crystallography of such compounds. This knowledge is crucial in pharmaceuticals and material sciences (Asiri et al., 2012).

Dynamin GTPase Inhibitor Development

Focused library development of 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide, structurally related to this compound, has led to significant discoveries in the development of dynamin GTPase inhibitors. These compounds have potential therapeutic applications in treating diseases related to endocytosis (Gordon et al., 2013).

Safety and Hazards

The safety information available indicates that 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is dangerous . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-5-6(2)11-7(10-5)8(3,4)9/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWRHDJXXOCCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 2
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 3
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 4
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 5
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 6
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine

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